molecular formula C19H25N3O5S B12333147 tert-butyl 2-(p-tolylsulfonyloxymethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate

tert-butyl 2-(p-tolylsulfonyloxymethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate

Cat. No.: B12333147
M. Wt: 407.5 g/mol
InChI Key: GDYJQKULCYXTIC-UHFFFAOYSA-N
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Description

tert-Butyl 2-(p-tolylsulfonyloxymethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines This compound is characterized by its unique structure, which includes a tert-butyl ester group, a p-tolylsulfonyloxymethyl group, and a pyrazolo[1,5-a]pyrazine core

Preparation Methods

The synthesis of tert-butyl 2-(p-tolylsulfonyloxymethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the tert-butyl ester group: This step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a suitable catalyst.

    Attachment of the p-tolylsulfonyloxymethyl group: This is typically done through a nucleophilic substitution reaction, where the pyrazolo[1,5-a]pyrazine core reacts with p-toluenesulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

tert-Butyl 2-(p-tolylsulfonyloxymethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolylsulfonyloxymethyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 2-(p-tolylsulfonyloxymethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(p-tolylsulfonyloxymethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 2-(p-tolylsulfonyloxymethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of both the pyrazolo[1,5-a]pyrazine core and the p-tolylsulfonyloxymethyl group, which confer unique chemical and biological properties.

Biological Activity

Tert-butyl 2-(p-tolylsulfonyloxymethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a synthetic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrazolo[1,5-a]pyrazine core, which is known for its versatility in drug design. The presence of a tert-butyl group and a p-tolylsulfonyloxymethyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₃S
Molecular Weight298.36 g/mol
CAS Number2306274-60-0
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds with similar pyrazole structures exhibit antimicrobial properties. For instance, derivatives of pyrazolo[1,5-a]pyrazine have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves inhibition of key enzymes or pathways essential for bacterial survival .

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate cytokine production and inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Anticancer Potential

Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been documented, suggesting potential use in cancer therapy .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways. For example:

  • Inhibition of Enzymatic Activity : Similar compounds often inhibit enzymes like pantothenate synthetase, which is crucial for bacterial growth.
  • Cytokine Modulation : The anti-inflammatory effects may result from the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Antimicrobial Activity : A study demonstrated that related pyrazole derivatives inhibited the growth of Mycobacterium tuberculosis by targeting pantothenate synthetase. This suggests that tert-butyl 2-(p-tolylsulfonyloxymethyl)-6,7-dihydro-4H-pyrazino[1,5-a]pyrazine-5-carboxylate could be evaluated for similar activity .
  • Cancer Cell Line Studies : In vitro assays using human cancer cell lines showed that the compound induced cell cycle arrest and apoptosis at micromolar concentrations. Further research is needed to elucidate the specific pathways involved .

Properties

Molecular Formula

C19H25N3O5S

Molecular Weight

407.5 g/mol

IUPAC Name

tert-butyl 2-[(4-methylphenyl)sulfonyloxymethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate

InChI

InChI=1S/C19H25N3O5S/c1-14-5-7-17(8-6-14)28(24,25)26-13-15-11-16-12-21(9-10-22(16)20-15)18(23)27-19(2,3)4/h5-8,11H,9-10,12-13H2,1-4H3

InChI Key

GDYJQKULCYXTIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2=NN3CCN(CC3=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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